molecular formula C3H5N3S B13011522 N-Methyl-1,2,3-thiadiazol-5-amine

N-Methyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13011522
M. Wt: 115.16 g/mol
InChI Key: PQFXJGANBYWOFH-UHFFFAOYSA-N
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Description

N-Methyl-1,2,3-thiadiazol-5-amine: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,2,3-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of a base such as triethylamine. The reaction is carried out in a solvent mixture of ethanol and water at room temperature under atmospheric conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

N-Methyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1,2,3-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer and infections .

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
  • 1,3,4-Thiadiazole derivatives

Comparison: N-Methyl-1,2,3-thiadiazol-5-amine stands out due to its unique methyl group at the nitrogen atom, which can influence its reactivity and biological activity. Compared to other thiadiazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

N-methylthiadiazol-5-amine

InChI

InChI=1S/C3H5N3S/c1-4-3-2-5-6-7-3/h2,4H,1H3

InChI Key

PQFXJGANBYWOFH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=NS1

Origin of Product

United States

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